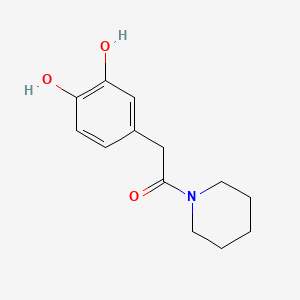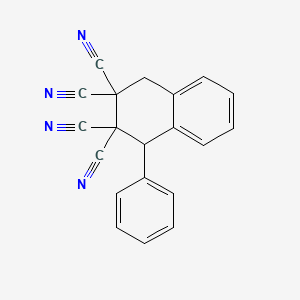![molecular formula C18H17NS B14318047 2-[(E)-2-(3,3-dimethylindol-2-yl)ethenyl]benzenethiol](/img/structure/B14318047.png)
2-[(E)-2-(3,3-dimethylindol-2-yl)ethenyl]benzenethiol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(E)-2-(3,3-Dimethylindol-2-yl)ethenyl]benzenethiol is an organic compound characterized by its unique structure, which includes an indole moiety and a benzenethiol group connected via an ethenyl linkage
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-[(E)-2-(3,3-dimethylindol-2-yl)ethenyl]benzenethiol typically involves the following steps:
Formation of the Indole Derivative: The indole derivative, 3,3-dimethylindole, can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with acetone under acidic conditions.
Ethenylation: The indole derivative is then subjected to a Heck reaction with a suitable vinyl halide to introduce the ethenyl group.
Thiol Addition: Finally, the ethenylated indole is reacted with benzenethiol under basic conditions to yield the target compound.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors for the Heck reaction and efficient purification techniques such as crystallization or chromatography.
Types of Reactions:
Oxidation: The thiol group in this compound can undergo oxidation to form disulfides or sulfonic acids.
Reduction: The ethenyl linkage can be reduced to an ethyl group using hydrogenation reactions.
Substitution: The indole and benzenethiol moieties can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) under hydrogen gas.
Substitution: Electrophiles such as halogens or nitro groups in the presence of Lewis acids like aluminum chloride (AlCl3).
Major Products:
Oxidation: Disulfides or sulfonic acids.
Reduction: Ethyl-substituted derivatives.
Substitution: Various substituted indole or benzenethiol derivatives depending on the electrophile used.
Chemistry:
Organic Synthesis: Used as a building block for the synthesis of more complex molecules.
Catalysis: Potential ligand in transition metal-catalyzed reactions.
Biology:
Fluorescent Probes: The indole moiety can be used in the design of fluorescent probes for biological imaging.
Medicine:
Drug Development: Potential precursor for the synthesis of pharmacologically active compounds.
Industry:
Materials Science: Used in the development of organic semiconductors and other advanced materials.
Mécanisme D'action
The mechanism of action of 2-[(E)-2-(3,3-dimethylindol-2-yl)ethenyl]benzenethiol depends on its application. In biological systems, the indole moiety can interact with various biomolecules through π-π stacking and hydrogen bonding, influencing cellular pathways. The thiol group can form covalent bonds with cysteine residues in proteins, potentially altering their function.
Comparaison Avec Des Composés Similaires
2-[(E)-2-(3,3-Dimethylindol-2-yl)ethenyl]phenol: Similar structure but with a hydroxyl group instead of a thiol.
2-[(E)-2-(3,3-Dimethylindol-2-yl)ethenyl]benzene: Lacks the thiol group, affecting its reactivity and applications.
Uniqueness: 2-[(E)-2-(3,3-Dimethylindol-2-yl)ethenyl]benzenethiol is unique due to the presence of both the indole and thiol functionalities, which confer distinct chemical reactivity and potential for diverse applications in various fields.
Propriétés
Formule moléculaire |
C18H17NS |
|---|---|
Poids moléculaire |
279.4 g/mol |
Nom IUPAC |
2-[(E)-2-(3,3-dimethylindol-2-yl)ethenyl]benzenethiol |
InChI |
InChI=1S/C18H17NS/c1-18(2)14-8-4-5-9-15(14)19-17(18)12-11-13-7-3-6-10-16(13)20/h3-12,20H,1-2H3/b12-11+ |
Clé InChI |
BVBRTPFWVOMDPJ-VAWYXSNFSA-N |
SMILES isomérique |
CC1(C2=CC=CC=C2N=C1/C=C/C3=CC=CC=C3S)C |
SMILES canonique |
CC1(C2=CC=CC=C2N=C1C=CC3=CC=CC=C3S)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-{2-[4-(2-Chlorophenoxy)phenyl]hydrazinylidene}-4-phenyl-1,3-thiazol-2(5H)-imine](/img/structure/B14317966.png)
![8-[2-(4-Chlorophenyl)hydrazinylidene]-4-methyl-2H-1-benzopyran-2,7(8H)-dione](/img/structure/B14317977.png)
![N,N'-[Methylenedi(4,1-phenylene)]bis(N-acetylbenzamide)](/img/structure/B14317989.png)
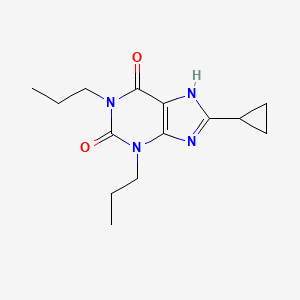
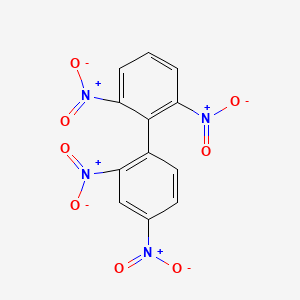

![3-Cyano-1-[(4-methylphenyl)methyl]quinolin-1-ium bromide](/img/structure/B14318021.png)
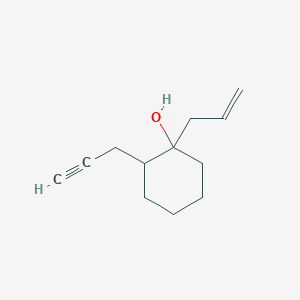
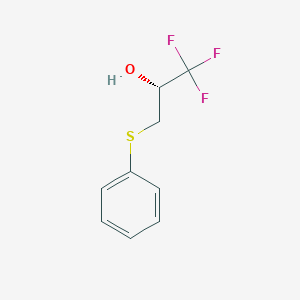
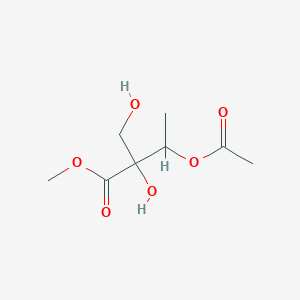
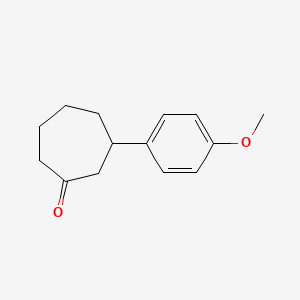
![2-[(5-Aminonaphthalen-1-yl)carbamoyl]benzoic acid](/img/structure/B14318050.png)
